Bienvenue dans la boutique en ligne BenchChem!

4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Lipophilicity LogP Drug-likeness

4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2287287-55-0, molecular formula C₁₁H₁₇NO₅, MW 243.26) is a conformationally rigid, sp³-rich bicyclic amino acid building block belonging to the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) class. It features a Boc-protected bridgehead amine at position 4 and a free bridgehead carboxylic acid at position 1, providing two orthogonal functional handles for peptide coupling and scaffold incorporation.

Molecular Formula C11H17NO5
Molecular Weight 243.259
CAS No. 2287287-55-0
Cat. No. B2977003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
CAS2287287-55-0
Molecular FormulaC11H17NO5
Molecular Weight243.259
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CC(C1)(OC2)C(=O)O
InChIInChI=1S/C11H17NO5/c1-9(2,3)17-8(15)12-10-4-11(5-10,7(13)14)16-6-10/h4-6H2,1-3H3,(H,12,15)(H,13,14)
InChIKeyKBLSTQQTVKLCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2287287-55-0): A Boc-Protected 2-Oxa-BCH Amino Acid Building Block for Saturated Bioisostere Procurement


4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2287287-55-0, molecular formula C₁₁H₁₇NO₅, MW 243.26) is a conformationally rigid, sp³-rich bicyclic amino acid building block belonging to the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) class [1]. It features a Boc-protected bridgehead amine at position 4 and a free bridgehead carboxylic acid at position 1, providing two orthogonal functional handles for peptide coupling and scaffold incorporation [1]. The 2-oxa-BCH scaffold has been validated crystallographically and biologically as a saturated bioisostere of the ortho-substituted phenyl ring, with demonstrated improvements in aqueous solubility, reduced lipophilicity, and retained bioactivity in multiple drug and agrochemical contexts [2]. This compound is supplied at ≥97% purity by multiple vendors including Aladdin Scientific and is cataloged under MDL number MFCD31794700 [1].

Why 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Cannot Be Replaced by Its Carbocyclic Analog or Unprotected Derivatives


The 2-oxabicyclo[2.1.1]hexane scaffold is not interchangeable with its carbocyclic bicyclo[2.1.1]hexane (BCH) counterpart, despite superficial structural similarity. The endocyclic oxygen atom fundamentally alters the physicochemical profile: the target compound exhibits a LogP of 0.35, compared to 1.42–1.45 for the directly analogous 4-(Boc-amino)bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 1050886-56-0), representing a ΔLogP reduction of approximately 1.1 units [1][2]. At the scaffold level, this oxygen-driven lipophilicity reduction translates into dramatic solubility gains (>10-fold vs. phenyl, ~9-fold vs. BCH in boscalid analogues) and superior metabolic stability (CIint reduced from 12 to 3 μL·min⁻¹·mg⁻¹ in the same system) [3]. The unprotected 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2306262-47-3) lacks the Boc group essential for controlled orthogonal deprotection during solid-phase peptide synthesis, making it unsuitable for Fmoc-strategy workflows . These differences are not incremental—they are transformative for lead optimization campaigns where lipophilic ligand efficiency (LLE) and microsomal stability are key decision nodes.

Quantitative Differentiation Evidence: 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid vs. Closest Analogs


Lipophilicity Reduction: LogP 0.35 for the 2-Oxa-BCH Building Block vs. LogP 1.42–1.45 for the Carbocyclic BCH Analog

The target compound 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has a measured/calculated LogP of 0.35 [1]. Its direct carbocyclic analog, 4-(Boc-amino)bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 1050886-56-0), has a LogP of 1.42–1.45 across multiple database sources [2]. This represents a ΔLogP of approximately −1.1 units, directly attributable to the replacement of the bridgehead methylene group with an endocyclic oxygen atom. The lower LogP is consistent with the general scaffold-level observation that 2-oxa-BCH incorporation reduces clogP by approximately one unit and logD by 0.5–1.4 units compared to the phenyl ring or carbocyclic BCH, as demonstrated across four bioactive compounds (fluxapyroxad, boscalid, phthalylsulfathiazole, lomitapide) [3].

Lipophilicity LogP Drug-likeness Lead optimization

Aqueous Solubility Enhancement: >10-Fold Increase Over Phenyl Ring and ~9-Fold Over Carbocyclic BCH in Boscalid Bioisostere System

Incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold—the core of the target building block—into the fungicide boscalid increased aqueous solubility from 11 µM (parent phenyl) and 17 µM (carbocyclic BCH analog 30) to 152 µM (2-oxa-BCH analog 31), representing a >10-fold increase over the phenyl baseline and a ~9-fold increase over the carbocyclic analog [1]. In the fluxapyroxad system, the same scaffold replacement increased solubility from 25 µM (parent) and 34 µM (BCH analog 28) to 155 µM (2-oxa-BCH analog 29), a ~6-fold increase over the phenyl baseline and ~4.5-fold over the carbocyclic BCH [1]. These data demonstrate that the endocyclic oxygen atom, not merely scaffold rigidification, drives the solubility enhancement. As the target compound is a direct building block for incorporating this scaffold via its carboxylic acid and protected amine handles, it enables medicinal chemists to realize these solubility gains in their own analogs [2].

Aqueous solubility Bioisostere Physicochemical properties Agrochemical

Metabolic Stability: 4-Fold Lower Intrinsic Clearance for 2-Oxa-BCH vs. Carbocyclic BCH in Human Liver Microsomes (Boscalid System)

In human liver microsome (HLM) assays, replacement of the ortho-substituted phenyl ring in boscalid with the 2-oxabicyclo[2.1.1]hexane scaffold (analog 31) reduced intrinsic clearance (CIint) from 26 µL·min⁻¹·mg⁻¹ (parent boscalid) to 3 µL·min⁻¹·mg⁻¹—an 8.7-fold improvement [1]. By comparison, the carbocyclic BCH analog (30) achieved only a 2.2-fold improvement (CIint = 12 µL·min⁻¹·mg⁻¹), demonstrating that the 2-oxa-BCH scaffold provides a 4-fold metabolic stability advantage over the carbocyclic BCH scaffold in this system [1]. In the fluxapyroxad system, the 2-oxa-BCH analog (29) also showed a modest improvement (CIint = 23 vs. 28 for parent), while the BCH analog (28) worsened metabolic stability (CIint = 35) [1]. As the target building block is the direct synthetic precursor for introducing the 2-oxa-BCH core into candidate molecules, procurement of this specific compound enables access to the metabolically more stable scaffold variant [2].

Metabolic stability Intrinsic clearance Human liver microsomes ADME

Geometric Bioisosterism: Exit Vector Angles in 2-Oxa-BCH More Closely Match ortho-Phenyl Than BCP or BCH Scaffolds

X-ray crystallographic analysis of 2-oxabicyclo[2.1.1]hexane derivatives (compounds 5b and 9b) revealed that the critical exit vector plane angles φ1 and φ2 are almost identical to those of the ortho-substituted phenyl ring, and notably closer than those of previously validated bioisosteres bicyclo[1.1.1]pentane (BCP) and bicyclo[2.1.1]hexane (BCH) [1]. The inter-substituent distance r in 2-oxa-BCH is 1.56–1.57 Å vs. 1.38–1.44 Å for the ortho-phenyl ring (Δr ≈ +0.2 Å), while the substituent distance d is 3.6 Å vs. 3.0–3.1 Å (Δd ≈ +0.5 Å) [1]. The dihedral angle |θ| for 2-oxa-BCH is 80°, compared to 7–8° for the planar ortho-phenyl ring, introducing substantial three-dimensionality while preserving the relative orientation of substituents [1]. For the target building block, the bridgehead amino (position 4) and carboxylic acid (position 1) groups constitute the two exit vectors, providing a defined 1,4-disubstitution pattern with geometric parameters matching the ortho-phenyl pharmacophore [2].

Exit vector plot Crystallographic analysis Bioisosterism Scaffold hopping

Fractional sp³ Character (Fsp3): 0.818 for the Target Building Block vs. 0 for the Phenyl Ring It Replaces

The target compound 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has a calculated Fsp3 (fraction of sp³-hybridized carbons) of 0.818 [1]. This value is substantially higher than the Fsp3 of 0 for the ortho-substituted phenyl ring it is designed to replace, and also exceeds the Fsp3 of many commonly used saturated bioisosteres (e.g., bicyclo[1.1.1]pentane derivatives typically range from 0.60–0.80 depending on substituents) [2]. High Fsp3 is correlated with improved physicochemical properties including aqueous solubility, reduced crystalline packing energy, and increased success rates in clinical development [2]. The carbocyclic BCH analog (CAS 1050886-56-0, C₁₂H₁₉NO₄) has a comparable Fsp3 (the methylene replacement of oxygen does not substantially alter carbon hybridization count), but lacks the lipophilicity-lowering and solubility-enhancing benefits of the endocyclic oxygen demonstrated above [2].

Fsp3 Three-dimensionality Escape from flatland Drug-likeness

Chemical Stability: Building Block Resists Decomposition Under Strong Acidic and Basic Conditions for >24 Hours

Representative 2-oxabicyclo[2.1.1]hexane-1-carboxylic acids (compounds 1b, 19b, and 22b) were subjected to stability testing under conditions relevant to synthetic workflows: treatment with aqueous 1 M HCl or aqueous 1 M NaOH at room temperature for 24 hours resulted in no detectable decomposition [1]. Furthermore, all tested compounds were crystalline solids that showed no evidence of degradation by ¹H-NMR and LC-MS after three months of storage in closed vials at room temperature on the shelf [1]. This stability profile confirms that the 2-oxa-BCH scaffold is resistant to the retro-Michael-type decomposition that was initially a concern for this class, and that the Boc-protected amino acid building block is compatible with standard peptide coupling conditions (e.g., HATU/DIPEA), Fmoc-strategy orthogonal deprotection (TFA), and long-term laboratory storage [1][2]. The carbocyclic BCH analog has comparable chemical stability but lacks the differentiated physicochemical advantages documented above [2].

Chemical stability Building block Solid-phase synthesis Storage

Optimal Procurement and Application Scenarios for 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Scaffold Hopping from ortho-Substituted Phenyl to Saturated Bioisostere in Kinase or GPCR Lead Optimization

When an ortho-substituted phenyl ring in a lead compound is identified as a primary driver of high LogP (>3.5) and poor aqueous solubility (<10 µM), replacement with the 2-oxa-BCH scaffold via this building block is indicated. The building block's carboxylic acid at position 1 and Boc-protected amine at position 4 provide two orthogonal attachment points that directly map to the 1,2-disubstitution pattern of the ortho-phenyl ring. The expected outcomes—based on the quantitative scaffold-level evidence in boscalid and fluxapyroxad systems—include a LogP reduction of approximately 1 unit, a 6- to 14-fold increase in aqueous solubility, and a 2- to 9-fold improvement in HLM intrinsic clearance, all while preserving target binding affinity due to the close geometric match of exit vector angles φ1 and φ2 [1][2].

Conformationally Constrained Amino Acid for Peptidomimetic Design with Enhanced Drug-Likeness

In peptidomimetic programs where a phenylalanine or tyrosine residue contributes to high lipophilicity and metabolic liability, this Boc-protected 2-oxa-BCH amino acid can serve as a rigid, sp³-rich replacement. With Fsp3 = 0.818, a LogP of 0.35, and demonstrated scaffold-level metabolic stability (CIint as low as 3 µL·min⁻¹·mg⁻¹ in boscalid-derived analogs), this building block is suited for solid-phase peptide synthesis using standard Fmoc-strategy protocols (Boc deprotection with TFA, carboxylic acid activation for amide coupling). The bridgehead substitution ensures conformational rigidity that preorganizes the pharmacophore, potentially enhancing target affinity while simultaneously improving solubility and reducing microsomal clearance [1][2].

Agrochemical Lead Diversification: Generating Patent-Free Saturated Analogs of ortho-Phenyl-Containing Fungicides

For agrochemical discovery programs targeting succinate dehydrogenase inhibitors (SDHIs) or related fungicide classes containing ortho-substituted phenyl rings, this building block enables rapid synthesis of saturated, patent-free analogs. The Nature Chemistry 2023 study demonstrated that 2-oxa-BCH analogs of fluxapyroxad and boscalid retained antifungal activity against Fusarium oxysporum and Fusarium verticillioides while dramatically improving water solubility (155 µM and 152 µM, respectively) and reducing lipophilicity (logD reduced from 3.5→2.8 and 3.6→2.7, respectively) [1]. The building block's commercial availability at ≥97% purity from multiple vendors (Aladdin, Enamine via Chem-space) supports gram-scale analog synthesis [1][2].

DNA-Encoded Library (DEL) or Parallel Synthesis Library Design Requiring sp³-Enriched, Orthogonally Protected Scaffolds

In DEL or high-throughput parallel synthesis campaigns where library diversity and physicochemical property space are critical, the combination of high Fsp3 (0.818), low LogP (0.35), and orthogonal Boc/COOH functionality makes this building block a versatile input. The validated chemical stability under acidic and basic conditions (no decomposition after 24 h in 1 M HCl or 1 M NaOH) ensures compatibility with diverse on-DNA reaction conditions and library synthesis protocols. The 2-oxa-BCH scaffold's geometric fidelity to the ortho-phenyl pharmacophore, combined with its differentiated solubility and metabolic stability profile relative to carbocyclic BCH analogs, makes it a strategic choice for libraries targeting 'beyond Rule of 5' chemical space with improved developability [1][2].

Quote Request

Request a Quote for 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.